molecular formula C18H26N4O3 B2932838 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine CAS No. 2320861-25-2

4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine

Cat. No.: B2932838
CAS No.: 2320861-25-2
M. Wt: 346.431
InChI Key: CKHNVBWMGKRLJC-UHFFFAOYSA-N
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Description

4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring, a piperidine ring, and a cyclopropylpyridazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Scaling up Reaction Volumes: Ensuring that the reactions can be carried out in larger volumes without compromising yield or purity.

    Optimizing Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to maximize efficiency.

    Purification Techniques: Employing methods such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing new drugs targeting various diseases.

    Biological Studies: Investigated for its potential effects on biological pathways and cellular processes.

    Pharmacology: Studied for its interactions with specific receptors and enzymes.

    Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-{[(6-Chloropyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine
  • 4-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine

Uniqueness

4-(4-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}piperidine-1-carbonyl)morpholine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This can influence its binding affinity and specificity towards molecular targets, making it a valuable compound for drug discovery and development.

Properties

IUPAC Name

[4-[(6-cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O3/c23-18(22-9-11-24-12-10-22)21-7-5-14(6-8-21)13-25-17-4-3-16(19-20-17)15-1-2-15/h3-4,14-15H,1-2,5-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHNVBWMGKRLJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(CC3)C(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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